molecular formula C16H15N5O3 B5821895 N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea

Cat. No. B5821895
M. Wt: 325.32 g/mol
InChI Key: WDDZWWPVZTYNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as BDMT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDMT is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea acts as a selective agonist for the serotonin receptor 5-HT1A, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor has been shown to produce anxiolytic and antidepressant effects, as well as to regulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to produce anxiolytic and antidepressant effects in animal models, and has been studied for its potential use in the treatment of depression and anxiety disorders. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to other receptors.

Future Directions

There are several potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea research. One area of interest is the development of new synthesis methods that can increase the yield and purity of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. Another area of interest is the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea's effects on other serotonin receptors, as well as its potential interactions with other neurotransmitter systems. Additionally, there is potential for the development of new therapeutic agents based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, which could have applications in the treatment of a variety of neurological and psychiatric disorders.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been synthesized through various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)amine in the presence of carbodiimide, and the reaction of 1,3-benzodioxole-5-carboxylic acid with N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)isocyanate. The yield of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea can vary depending on the method used, with reported yields ranging from 40% to 90%.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to act as a selective agonist for the serotonin receptor 5-HT1A, which plays a role in the regulation of mood, anxiety, and stress. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been studied for its potential use in the treatment of depression and anxiety disorders, as well as for its potential neuroprotective effects.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-21-13-4-3-11(7-12(13)19-20-21)18-16(22)17-8-10-2-5-14-15(6-10)24-9-23-14/h2-7H,8-9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDZWWPVZTYNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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